molecular formula C5H12Cl2N2 B1394427 2,6-Diazaspiro[3.3]heptane dihydrochloride CAS No. 1184963-68-5

2,6-Diazaspiro[3.3]heptane dihydrochloride

Cat. No.: B1394427
CAS No.: 1184963-68-5
M. Wt: 171.07 g/mol
InChI Key: JMCUPVMHIURPKM-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.3]heptane dihydrochloride is a spirocyclic compound featuring a seven-membered ring system with two nitrogen atoms at positions 2 and 4. Its rigid, three-dimensional structure makes it a valuable bioisostere for piperazine and other heterocycles in medicinal chemistry, offering improved metabolic stability, solubility, and binding selectivity . Synthesized via multi-step routes involving intermediates like tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate , this compound has been utilized in drug discovery programs targeting enzymes such as PARP-1 and dopamine receptors .

Properties

IUPAC Name

2,6-diazaspiro[3.3]heptane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2ClH/c1-5(2-6-1)3-7-4-5;;/h6-7H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCUPVMHIURPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679733
Record name 2,6-Diazaspiro[3.3]heptane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184963-68-5
Record name 2,6-Diazaspiro[3.3]heptane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.3]heptane dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the cyclization of 1,3-diaminopropane with formaldehyde, followed by hydrochloric acid treatment to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and reactant concentrations to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.3]heptane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Structural Surrogate for Piperazine

2,6-Diazaspiro[3.3]heptane has been utilized as a structural surrogate for piperazine in the development of new pharmaceutical agents. Its unique spirocyclic structure allows for the exploration of chemical space, which can lead to the discovery of compounds with enhanced biological activity and reduced side effects. Research indicates that derivatives of this compound can exhibit significant inhibitory effects on proteases, which are crucial in various biological processes and disease mechanisms .

1.2 Antifibrinolytic Activity

Historical studies have investigated the antifibrinolytic properties of related spiro compounds, including 2,6-diazaspiro[3.3]heptane derivatives. These studies aimed to evaluate the distance between functional groups in influencing the inhibition of fibrinolysis, a process important in managing bleeding disorders . Although initial findings suggested limited activity compared to established standards like ε-aminocaproic acid, the exploration of this compound's derivatives continues to be of interest due to their potential therapeutic applications.

Synthetic Organic Chemistry

2.1 Synthetic Routes

The synthesis of 2,6-diazaspiro[3.3]heptane dihydrochloride involves complex multi-step processes, including [2+2] cycloadditions and double substitution reactions. These synthetic methods are crucial for producing various derivatives with specific functional groups that can enhance biological activity or improve pharmacokinetic properties .

2.2 Applications in Pd-Catalyzed Reactions

Recent research has highlighted the use of 2,6-diazaspiro[3.3]heptanes in palladium-catalyzed aryl amination reactions. This application demonstrates the compound's utility in forming carbon-nitrogen bonds, which are vital in constructing complex organic molecules used in pharmaceuticals and agrochemicals . The ability to modify the spirocyclic framework further allows chemists to tailor compounds for specific applications.

Several studies have documented the synthesis and application of 2,6-diazaspiro[3.3]heptane derivatives:

  • A study by Saarinen et al. (2009) explored synthetic routes for preparing various spiro compounds and their potential medicinal applications, emphasizing the need for further research into their biological activities .
  • Recent investigations into palladium-catalyzed reactions have showcased how modifications to the diazaspiro framework can lead to improved yields and selectivity in organic synthesis contexts .

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. The spirocyclic structure allows it to fit into unique binding pockets, making it a valuable tool in drug design and enzyme studies .

Comparison with Similar Compounds

Table 1: Pharmacological Comparison of Spirocyclic vs. Piperazine-Based Compounds

Compound D3 Ki (nM) D2 Selectivity (Fold) Solubility (µM)
Homopiperazine (9a) 5.7 139 13
Spiro (9j) 1093 197 148

Data sourced from

Substituted Spirocyclic Derivatives

Structural modifications to the spiro core influence pharmacological and physicochemical properties:

  • Methyl Substitution : 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride (L029095) retains high solubility while enhancing steric bulk, making it a preferred intermediate for probing structure-activity relationships (SAR) in drug discovery .
  • Ethyl Substitution: 2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride (CID 68035107) introduces greater lipophilicity (cLogP ~1.2 vs.
  • Benzyl Substitution : 1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride demonstrates enhanced rigidity and π-π stacking interactions, broadening applications in material science and catalysis .

Table 2: Impact of Substituents on Spirocyclic Compounds

Substituent Example Compound Key Property Change Application
None Base spiro dihydrochloride High solubility PARP-1 inhibitors
Methyl L029095 Improved SAR exploration Drug intermediate
Ethyl CID 68035107 Increased lipophilicity CNS-targeted therapies
Benzyl Compound in Enhanced rigidity Catalysis/material science

PARP-1 Inhibitors

In PARP-1 inhibition, the spirocyclic core in Compound 14 (IC50 = 3.9 nM) outperformed non-spiro analogs like AZD2461. The constrained geometry optimizes enzyme active-site interactions, demonstrating the scaffold’s versatility in oncology therapeutics .

Biological Activity

2,6-Diazaspiro[3.3]heptane dihydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This article explores its biological mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₅H₁₂Cl₂N₂ and a molecular weight of approximately 171.07 g/mol. Its spirocyclic structure allows for diverse interactions with biological targets, making it a valuable scaffold in drug design.

Interaction with Biological Targets

The primary mechanism of action involves its role as a PD-1/PD-L1 inhibitor , which is crucial in cancer immunotherapy. By blocking the PD-1 receptor, this compound enhances T-cell responses, increases cytokine production, and promotes the immune-mediated killing of tumor cells.

Biochemical Pathways

  • Cell Signaling : It influences various cell signaling pathways, including those involving Janus kinases (JAKs), which modulate immune responses and inflammation.
  • Enzyme Modulation : The compound can act as an inhibitor or activator of enzymes by binding to their active sites, affecting their catalytic activity .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity by inhibiting tumor growth through immune checkpoint blockade mechanisms. In vitro studies have shown significant effects on cancer cell lines, demonstrating its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further development in infectious disease treatment.

Study on PD-1/PD-L1 Inhibition

A notable study demonstrated that this compound effectively inhibited PD-1/PD-L1 interactions in mouse models, leading to enhanced antitumor immunity. The IC50 values observed were promising, indicating potent biological activity at low concentrations .

Compound IC50 (μM) Effect
This compound0.37PD-1/PD-L1 inhibition
ControlN/ANo effect

Synthesis and Applications

The synthesis of this compound involves multi-step organic reactions, often utilizing [2+2] cycloadditions and substitution reactions to introduce various functional groups. Its applications extend beyond medicinal chemistry into materials science and chemical synthesis due to its versatile reactivity .

Q & A

Q. What are the standard synthetic routes for preparing 2,6-diazaspiro[3.3]heptane derivatives, and how are they characterized?

The synthesis of 2,6-diazaspiro[3.3]heptane derivatives typically involves asymmetric alkylation or reductive amination. For example, tert-butyl-protected derivatives (e.g., compound 4g and 4h ) are synthesized via LiAlH4 reduction of sulfinylimine intermediates followed by tosylation and NaH-mediated cyclization. Characterization includes:

  • 1H/13C NMR to confirm regiochemistry and stereochemistry (e.g., coupling constants and chemical shifts for spirocyclic protons) .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and purity .
  • Melting point analysis and optical rotation ([α]D) to assess crystallinity and enantiomeric purity .

Q. How is the purity of 2,6-diazaspiro[3.3]heptane derivatives validated in academic research?

Purity is assessed using:

  • Chromatographic methods (HPLC/UPLC) with UV detection, comparing peak retention times to reference standards.
  • Thermogravimetric analysis (TGA) to detect residual solvents or decomposition .
  • Elemental analysis (C, H, N) to confirm stoichiometry .

Q. What solvent systems and NMR parameters are optimal for structural elucidation of this compound?

For 1H NMR , CDCl3 is commonly used with parameters such as:

  • SWH (spectral width): 8012.820 Hz.
  • AQ (acquisition time): 4.09 sec.
  • D1 (relaxation delay): 1.0 sec to ensure full spin-lattice relaxation .
    Coupling constants (e.g., J = 8–10 Hz for axial-equatorial protons in spiro systems) help confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for spirocyclic compounds under varying experimental conditions?

Discrepancies may arise due to solvent polarity, temperature, or dynamic effects (e.g., ring puckering). Mitigation strategies include:

  • Variable-temperature NMR to study conformational exchange .
  • Solvent screening (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding or aggregation effects .
  • 2D NMR (COSY, NOESY) to resolve overlapping signals and assign spatial proximities .

Q. What strategies are employed to optimize the stereoselective synthesis of 2,6-diazaspiro[3.3]heptane derivatives?

Key approaches include:

  • Chiral auxiliaries : tert-Butylsulfinyl groups enable diastereoselective alkylation, achieving >90% enantiomeric excess (e.g., 4l , [α]D = -144.21) .
  • Catalytic asymmetric methods : Transition-metal catalysts (e.g., Pd or Ru) for enantioselective C–N bond formation .
  • Computational modeling : DFT calculations to predict transition-state energies and guide reagent selection .

Q. How does the 2,6-diazaspiro[3.3]heptane core influence PARP-1 inhibition compared to piperazine analogs?

The spirocyclic scaffold enhances rigidity, improving binding affinity to PARP-1’s catalytic domain. For example:

  • Compound 14 (PARP-1 IC50 = 3.9 nM) outperforms AZD2461 due to reduced conformational flexibility, as shown in enzymatic assays and molecular docking studies .
  • Structural modifications (e.g., aryl substituents at position 5) optimize π-π stacking interactions with Tyr907 in the active site .

Q. What analytical challenges arise when quantifying trace impurities in 2,6-diazaspiro[3.3]heptane derivatives?

Co-eluting impurities (e.g., diastereomers or oxidation byproducts) require:

  • Chiral chromatography with polysaccharide-based columns (e.g., Chiralpak AD-H) for enantiomer separation .
  • LC-MS/MS to identify low-abundance species via fragmentation patterns .
  • Forced degradation studies (heat, light, pH extremes) to validate method robustness under ICH guidelines .

Methodological Guidance

Q. How should researchers design stability studies for 2,6-diazaspiro[3.3]heptane-based drug candidates?

  • Stress testing : Expose compounds to 40°C/75% RH for 4 weeks to assess hydrolytic stability .
  • Photostability : Use ICH Q1B guidelines with controlled UV/visible light exposure .
  • pH-rate profiling : Monitor degradation kinetics in buffers (pH 1–12) to identify labile functional groups .

Q. What computational tools are recommended for predicting the physicochemical properties of this scaffold?

  • Molecular dynamics (MD) simulations : To study solvation effects and membrane permeability (e.g., using GROMACS).
  • cLogP calculations (e.g., via ACD/Labs) to optimize lipophilicity for CNS penetration (target cLogP ~2.2) .
  • Docking software (AutoDock Vina) : To model interactions with target proteins like PARP-1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diazaspiro[3.3]heptane dihydrochloride
Reactant of Route 2
2,6-Diazaspiro[3.3]heptane dihydrochloride

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